ARL 67156 Exhibits Superior Potency for NTPDase1 (CD39) Relative to the Allosteric Inhibitor Ticlopidine
ARL 67156 inhibits human NTPDase1 (CD39) with a Ki of 11 ± 3 μM, acting as a competitive inhibitor at the ATP-binding site [1]. In contrast, Ticlopidine inhibits CD39 with an IC50 of 81.7 μM and functions as an allosteric, noncompetitive inhibitor . The 7.4‑fold difference in potency, combined with the mechanistic distinction, renders ARL 67156 the preferred tool compound for experiments requiring direct, reversible competition with endogenous ATP.
| Evidence Dimension | Inhibitory potency against human NTPDase1 (CD39) |
|---|---|
| Target Compound Data | Ki = 11 ± 3 μM |
| Comparator Or Baseline | Ticlopidine: IC50 = 81.7 μM |
| Quantified Difference | ARL 67156 is ~7.4-fold more potent |
| Conditions | Recombinant human NTPDase1 enzyme assay; ATP as substrate (ARL 67156 data from Lévesque et al., 2007; Ticlopidine data from MedChemExpress product validation) |
Why This Matters
Higher potency reduces the required working concentration, minimizing solvent artifacts and improving assay signal-to-noise in cellular and biochemical studies.
- [1] Lévesque, S. A., Lavoie, É. G., Lecka, J., Bigonnesse, F., Sévigny, J. (2007). Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. British Journal of Pharmacology, 152(1), 141–150. View Source
